molecular formula C10H9ClN2 B053589 2-Chloro-4-methyl-7-aminoquinoline CAS No. 114058-74-1

2-Chloro-4-methyl-7-aminoquinoline

Cat. No.: B053589
CAS No.: 114058-74-1
M. Wt: 192.64 g/mol
InChI Key: YYZYZUVHSCLRKI-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-7-aminoquinoline, or 2-CMAQ, is an important chemical compound with a wide range of applications, especially in the fields of science, medicine, and technology. It is a colorless, crystalline solid that is soluble in water, alcohol, and ether. It is highly reactive and has a wide range of uses due to its unique properties. 2-CMAQ is widely used in the synthesis of various compounds and is also used as a catalyst in organic reactions. It has been studied extensively for its potential applications in the fields of medicine and technology, and has been found to have numerous biochemical and physiological effects.

Scientific Research Applications

  • Antiplasmodial Activity : A study by Casagrande et al. (2012) synthesized and tested derivatives of 7-chloro-4-aminoquinoline, including compounds structurally similar to 2-Chloro-4-methyl-7-aminoquinoline, against Plasmodium falciparum. These compounds exhibited moderate to high antiplasmodial activities, with the most potent molecules inhibiting the growth of both chloroquine-sensitive and -resistant strains of P. falciparum (Casagrande et al., 2012).

  • Role in Malaria Chemotherapy : Dola et al. (2016) identified a novel 4-aminoquinoline derivative with curative activity against chloroquine-resistant malaria parasites for preclinical development as a blood schizonticidal agent (Dola et al., 2016).

  • Antiviral and Antimalarial Activities : A recent study by Mizuta et al. (2023) reports on the structural functionalization of 7-chloro-4-aminoquinoline derivatives, leading to compounds with potent anti-malarial and anti-viral effects, including against SARS-CoV-2 (Mizuta et al., 2023).

  • Anti-Mycobacterial Activity : Bispo et al. (2017) synthesized and evaluated three series of 7-chloro-4-aminoquinolines, including compounds structurally related to this compound, against Mycobacterium tuberculosis. The study also performed a hologram quantitative structure–activity relationship (HQSAR) analysis of these compounds (Bispo et al., 2017).

  • In Vitro Cytotoxicity Evaluation : Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives and examined their cytotoxic effects on human breast tumor cell lines, highlighting the potential of 4-aminoquinoline as a prototype molecule for new anticancer agents (Zhang et al., 2007).

Safety and Hazards

The safety data sheet for 2-Chloro-4-methyl-7-aminoquinoline indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

Future Directions

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have highlighted the versatile applications of this compound in the fields of industrial and synthetic organic chemistry . Future research may focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of 2-Chloro-4-methyl-7-aminoquinoline and its derivatives .

Properties

IUPAC Name

2-chloro-4-methylquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-10(11)13-9-5-7(12)2-3-8(6)9/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZYZUVHSCLRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282125
Record name 2-Chloro-4-methyl-7-aminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114058-74-1
Record name 2-Chloro-4-methyl-7-aminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 27 g (251 mmol) of m-phenylenediamine was added 32 ml (251 mmol) of ethyl acetoacetate, followed by stirring at 200 degrees for 1 hour. After standing to cool, the crystals were washed with hexane. To 9.5 g (54 mmol) of the crystals was added 15 ml of phosphorus oxychloride, followed by heating under reflux for 2 hours. After standing to cool, the reaction mixture was poured onto ice-water and basified with a saturated ammonium aqueous solution. The resulting crystals were collected by filtration and washed with water. The crystals were washed with methanol and the filtrate was evaporated, to give 4.85 g of the title compound.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
[Compound]
Name
crystals
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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